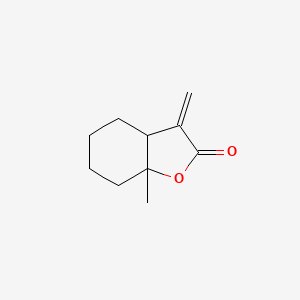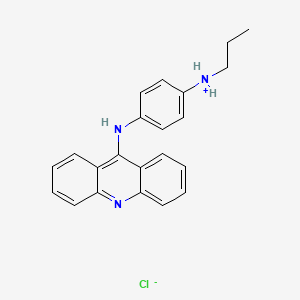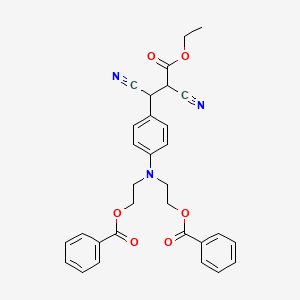
Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate is a complex organic compound consisting of 27 hydrogen atoms, 31 carbon atoms, 3 nitrogen atoms, and 6 oxygen atoms . This compound is notable for its intricate structure, which includes multiple functional groups such as esters, nitriles, and aromatic rings.
Vorbereitungsmethoden
The synthesis of ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate typically involves multi-step organic reactions. The preparation methods can vary, but they generally include the following steps:
Formation of the Amino Group: The initial step involves the formation of the bis[2-(benzoyloxy)ethyl]amino group through a reaction between an amine and benzoyl chloride.
Aromatic Substitution: The amino group is then introduced to a phenyl ring through an electrophilic aromatic substitution reaction.
Esterification: The resulting compound undergoes esterification to form the ethyl ester group.
Nitrile Formation:
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of ester and nitrile groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate can be compared with similar compounds such as:
- 2-Propenoic acid, 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyano-, ethyl ester .
- Other dicyanoacrylate derivatives : These compounds share similar structural features but differ in their specific functional groups and applications.
The uniqueness of ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanopropionate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65151-61-3 |
|---|---|
Molekularformel |
C31H29N3O6 |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
2-[N-(2-benzoyloxyethyl)-4-(1,2-dicyano-3-ethoxy-3-oxopropyl)anilino]ethyl benzoate |
InChI |
InChI=1S/C31H29N3O6/c1-2-38-31(37)28(22-33)27(21-32)23-13-15-26(16-14-23)34(17-19-39-29(35)24-9-5-3-6-10-24)18-20-40-30(36)25-11-7-4-8-12-25/h3-16,27-28H,2,17-20H2,1H3 |
InChI-Schlüssel |
RBSBTQHUNDPDQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)C(C#N)C1=CC=C(C=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
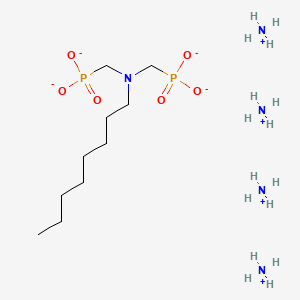
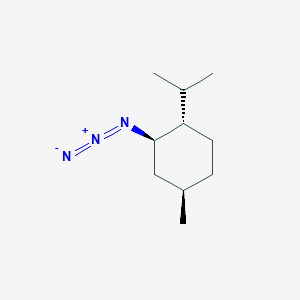



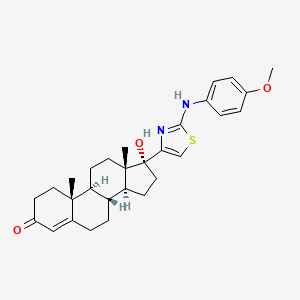
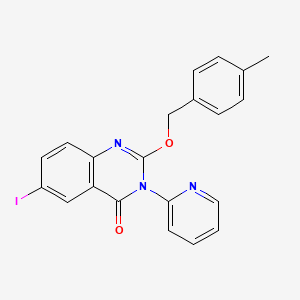


![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)

